Ethyl 2-bromo-3-hydroxyisonicotinate: Structural Elucidation and Synthetic Utility
Ethyl 2-bromo-3-hydroxyisonicotinate: Structural Elucidation and Synthetic Utility
Executive Summary
Ethyl 2-bromo-3-hydroxyisonicotinate (CAS: 1805177-71-2) is a highly versatile, multi-functionalized pyridine building block extensively leveraged in medicinal chemistry and complex library synthesis[1]. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic scaffold offering orthogonal reactivity. The strategic placement of a halogen (bromide), a directing/nucleophilic group (hydroxyl), and a carbonyl electrophile (ethyl ester) on a pyridine core enables rapid diversification via transition-metal catalysis and classical substitution chemistry[2]. This guide elucidates the physicochemical properties, structural logic, and field-proven protocols for manipulating this critical intermediate.
Physicochemical Profiling & Structural Logic
Understanding the baseline physicochemical properties is critical for predicting solubility, stability, and reactivity. The electron-deficient nature of the pyridine ring is further modulated by the electron-withdrawing ester at the C4 position and the inductive effect of the C2 bromide. This electronic topology makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the C3-hydroxyl provides a critical anchor for etherification or directing-group chemistry.
Table 1: Quantitative Physicochemical Data & Structural Implications
| Property | Value | Structural/Experimental Implication |
| Chemical Name | Ethyl 2-bromo-3-hydroxyisonicotinate | Core scaffold for heterocycle synthesis. |
| CAS Number | 1805177-71-2 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C8H8BrNO3 | Defines stoichiometric mass calculations[1]. |
| Molecular Weight | 246.06 g/mol | Utilized for precise molarity in catalytic cycles[2]. |
| SMILES (Canonical) | CCOC(=O)C1=CC=NC(Br)=C1O | Enables computational docking and cheminformatics[1]. |
| Storage Conditions | 2-8°C, Inert atmosphere | Prevents ester hydrolysis and oxidative degradation[2]. |
| Hazard Classification | H302, H315, H319, H335 | Requires standard PPE; irritant to the respiratory tract[1]. |
Mechanistic Reactivity & Orthogonal Functionalization
The true synthetic value of Ethyl 2-bromo-3-hydroxyisonicotinate lies in the orthogonal nature of its three functional groups.
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C2-Bromide : Activated by the adjacent pyridine nitrogen, this site is primed for oxidative addition by Pd(0) species, facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
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C3-Hydroxyl : Acts as an internal hydrogen-bond donor or a nucleophile. Its proximity to the C4-ester allows for the synthesis of fused bicyclic systems (e.g., furopyridines) via tandem O-alkylation/cyclization.
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C4-Ethyl Ester : Serves as a handle for amidation, reduction to the corresponding alcohol, or saponification to the free acid.
Fig 1. Orthogonal reactivity map of Ethyl 2-bromo-3-hydroxyisonicotinate functional groups.
Experimental Methodology: Self-Validating Functionalization Workflow
To utilize this scaffold effectively, one must address a primary chemoselectivity challenge. The acidic C3-hydroxyl proton (pKa ~ 5-7) can quench active Pd(0) catalysts or consume the basic reagents required for transmetalation in cross-coupling reactions. Therefore, a self-validating two-step workflow is mandated: (1) Protection/Alkylation of the C3-OH, followed by (2) Suzuki-Miyaura coupling at the C2-Br.
Protocol: Step 1 - C3-O-Alkylation (Benzyl Protection)
Causality : Masking the hydroxyl group prevents catalyst poisoning and unwanted side reactions during downstream metal-catalyzed steps. Benzyl bromide (BnBr) is chosen for its robustness and ease of orthogonal deprotection (via hydrogenolysis) later in the synthesis.
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Preparation : Charge an oven-dried 50 mL round-bottom flask with Ethyl 2-bromo-3-hydroxyisonicotinate (1.0 eq, 2.46 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an argon atmosphere.
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Deprotonation : Add Potassium Carbonate (K2CO3) (1.5 eq, 2.07 g, 15 mmol). Logic: K2CO3 is a mild base, sufficient to deprotonate the acidic pyridinol without hydrolyzing the C4-ethyl ester.
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Electrophilic Addition : Add Benzyl Bromide (1.1 eq, 1.31 mL, 11 mmol) dropwise at 0°C to control the exothermic alkylation.
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Reaction Execution : Warm the mixture to ambient temperature and stir for 4 hours. Self-Validation: Monitor via LC-MS until the starting material mass (m/z 246) is fully consumed and the product mass (m/z 336) appears.
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Workup : Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol: Step 2 - C2 Suzuki-Miyaura Cross-Coupling
Causality : With the C3-OH masked, the C2-bromide is now the sole reactive site for Pd-catalyzed coupling. We utilize Pd(dppf)Cl2 due to its large bite angle, which facilitates rapid reductive elimination, minimizing protodeboronation of the boronic acid.
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Preparation : In a Schlenk tube, combine the O-benzylated intermediate (1.0 eq, 1.0 mmol), Phenylboronic acid (1.2 eq, 1.2 mmol), and Potassium Phosphate tribasic (K3PO4) (2.0 eq, 2.0 mmol).
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Catalyst Addition : Add Pd(dppf)Cl2 (0.05 eq, 5 mol%). Logic: A 5 mol% loading is optimal for electron-deficient heteroaryl bromides, balancing reaction rate and catalyst cost.
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Solvent System : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Logic: Water is essential to dissolve the inorganic base and accelerate the transmetalation step of the catalytic cycle.
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Execution : Heat the sealed tube to 90°C for 12 hours.
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Validation : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Analytical Validation Criteria
To ensure scientific integrity, the synthesized derivatives and the starting material must be rigorously validated:
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LC-MS : The starting material exhibits an isotopic pattern typical of a single bromine atom, with roughly equal intensity peaks at m/z 246 [M+H]+ and 248[M+H+2]+[1].
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1H NMR (400 MHz, CDCl3) : For the starting material, expect a characteristic AB or AX spin system for the pyridine protons (C5-H and C6-H) around 7.5-8.5 ppm. The ethyl ester will show a distinct quartet (~4.4 ppm) and triplet (~1.4 ppm)[2].
References
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Title : 1805177-71-2 | Ethyl 2-bromo-3-hydroxyisonicotinate - AiFChem Source : aifchem.com URL : 1
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Title : 1805177-71-2|Ethyl 2-bromo-3-hydroxyisonicotinate|BLD Pharm Source : bldpharm.com URL : 2
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Title : 1276657-05-6|Ethyl 2-bromo-5-methoxyisonicotinate|BLD Pharm Source : bldpharm.com URL :
